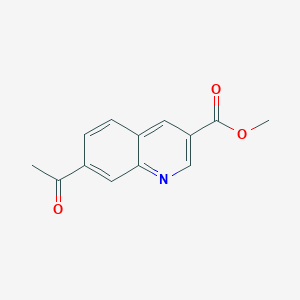
Methyl 7-acetylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-acetylquinoline-3-carboxylate: is an organic compound with the molecular formula C13H11NO3 . It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by a quinoline ring substituted with an acetyl group at the 7th position and a carboxylate ester group at the 3rd position.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocyclic Compounds: Methyl 7-acetylquinoline-3-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.
Anticancer Research: Some studies have explored the use of quinoline derivatives in anticancer research due to their ability to interact with DNA and inhibit cancer cell growth.
Industry:
Dye and Pigment Production: Quinoline derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
Pharmaceuticals: The compound serves as a building block for the synthesis of various pharmaceutical agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 7-acetylquinoline-3-carboxylate typically begins with commercially available quinoline derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 7-acetylquinoline-3-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-3-carboxylic acid derivatives.
Reduction: Reduction of the acetyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 7-hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the 3rd position, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 7-Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Methyl 7-acetylquinoline-3-carboxylate and its derivatives often involves interaction with biological macromolecules such as DNA, proteins, and enzymes. The quinoline ring can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the acetyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with target proteins, inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Quinoline-3-carboxylic acid: Lacks the acetyl group at the 7th position, making it less hydrophobic and potentially less active in certain biological assays.
7-Hydroxyquinoline-3-carboxylate: Contains a hydroxyl group instead of an acetyl group, which can alter its reactivity and biological activity.
Uniqueness: Methyl 7-acetylquinoline-3-carboxylate is unique due to the presence of both acetyl and carboxylate ester groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
methyl 7-acetylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8(15)9-3-4-10-5-11(13(16)17-2)7-14-12(10)6-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJMWEQQIFRHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
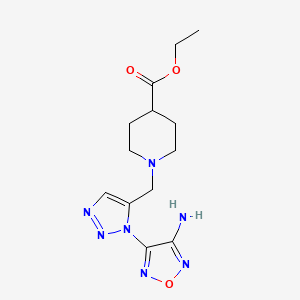
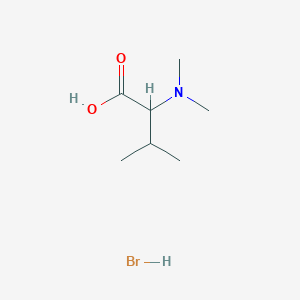

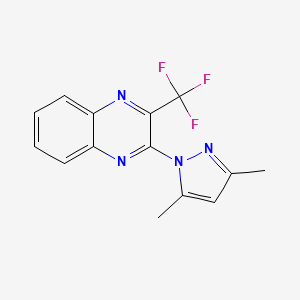
![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861908.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)
![6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2861911.png)
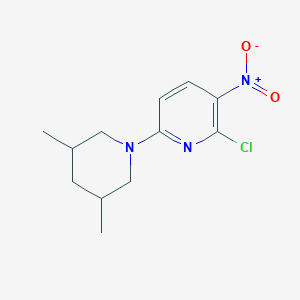
![N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2861913.png)

![2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2861917.png)
![3-(Prop-2-enoylamino)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B2861918.png)
![Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2861922.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)
